molecular formula C14H19NO2S B6897506 Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone

Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone

Cat. No.: B6897506
M. Wt: 265.37 g/mol
InChI Key: LQUMSODDFDPUDS-UHFFFAOYSA-N
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Description

Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone is a complex organic compound that features a unique combination of oxane and tetrahydrothienoazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone typically involves a multi-step process. One common method is the domino reaction of 4-aryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines with activated alkynes. This reaction is carried out under specific conditions, often involving electron-deficient alkynes and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism by which Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism of action is still under investigation, but it is believed to involve modulation of these targets to achieve the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound shares a similar core structure but lacks the oxane moiety.

    4,7,8,9-Tetrahydrothieno[2,3-d]azocine: Another related compound with a different ring fusion pattern.

Uniqueness

Oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone is unique due to its combination of oxane and tetrahydrothienoazepine structures, which confer distinct chemical and physical properties.

Properties

IUPAC Name

oxan-4-yl(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(11-3-7-17-8-4-11)15-6-1-2-13-12(10-15)5-9-18-13/h5,9,11H,1-4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUMSODDFDPUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CN(C1)C(=O)C3CCOCC3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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